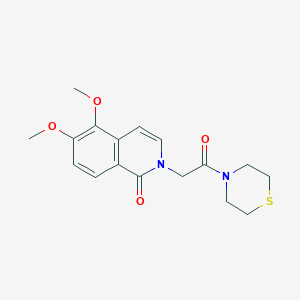

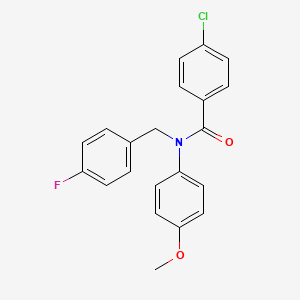

![molecular formula C20H28N4O2 B5507074 1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which share structural motifs with the compound , involves cycloaddition reactions followed by reductive opening of lactone-bridged adducts. This process has been utilized to accommodate various pharmacophoric groups in a stereocontrolled fashion, indicating the compound’s synthesis complexity and versatility (Wu et al., 2000). Additionally, the synthesis of 2-unsubstituted pyrrolidines and piperidines from donor-acceptor cyclopropanes and cyclobutanes showcases a method that could be relevant to the synthesis of our compound, highlighting the importance of Lewis acid catalysis in the formation of these structures (Garve et al., 2017).

Molecular Structure Analysis

The molecular structure of nitrogenous compounds containing similar piperazine and pyridine moieties has been confirmed through various spectroscopic methods, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS), supplemented by X-ray diffraction. These techniques provide a comprehensive understanding of the compound's molecular structure, confirming the positions and orientations of functional groups (Ban et al., 2023).

Chemical Reactions and Properties

Piperazine compounds, similar to the one , have been synthesized and evaluated for their potential as PAF antagonists, demonstrating the molecule’s involvement in specific chemical reactions and its biological relevance. The modification of substituents has led to improved potency in vitro, showcasing the chemical reactivity and potential pharmacological applications of these compounds (Carceller et al., 1993).

Scientific Research Applications

Analogue Design for Therapeutic and Diagnostic Applications

1-{[1-(Cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine is closely related to compounds studied for their potential in therapeutic and diagnostic applications in oncology. Analogs of this compound, with modifications to reduce lipophilicity, have shown promise. For instance, compound (-)-(S)-9, an analogue, demonstrated selective activity at the σ(2) receptor and showed properties consistent with tumor cell entry, though it exhibited only moderate activity at the P-gp efflux pump (Abate et al., 2011).

Synthesis Techniques

The synthesis of various analogues and derivatives of this compound class has been explored. For example, 2-substituted and 2,5-disubstituted piperazine-3,6-diones, starting from alpha-amino acids, have been synthesized. These methods involve generating N-acyliminium ions from urethanes, followed by trapping by nucleophilic side chains, demonstrating the compound's versatility in synthetic chemistry (Veerman et al., 2003).

Bacterial Topoisomerase Inhibition

Compounds with structural similarities to 1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine have been studied for their role as bacterial topoisomerase inhibitors. Such compounds are significant in the development of new antibacterial agents, highlighting the potential biomedical applications of this chemical class (Mitscher, 2005).

G Protein-Biased Dopaminergics

1,4-Disubstituted aromatic piperazines, a group to which this compound belongs, are recognized by aminergic G protein-coupled receptors. Derivatives with a pyrazolo[1,5-a]pyridine heterocyclic appendage have led to high-affinity dopamine receptor partial agonists. This underscores the compound's potential in developing novel therapeutics for conditions like Parkinson's disease (Möller et al., 2017).

Antibacterial Activity

The antibacterial activity of related compounds, such as pyrido(2,3-d)pyrimidine derivatives, has been researched. These studies contribute to understanding the structure-activity relationships crucial for developing new antibacterial drugs (Matsumoto & Minami, 1975).

Potential in CO2 Capture

Research on piperazine derivatives, including those similar to the compound , has indicated their potential in carbon dioxide capture. This application is particularly relevant in the context of environmental sustainability and greenhouse gas control (Freeman, Davis, & Rochelle, 2010).

PAF Antagonists

The structure-activity relationships of cyanomethyl)piperazines, a related group, have been studied for their potential as PAF antagonists. This is significant for developing treatments for conditions like anaphylactic shock (Carceller et al., 1993).

Future Directions

properties

IUPAC Name |

cyclopropyl-[4-[4-(6-methylpyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O2/c1-15-3-2-4-18(21-15)22-11-13-24(14-12-22)20(26)17-7-9-23(10-8-17)19(25)16-5-6-16/h2-4,16-17H,5-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCUUMQUKAQDFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(Cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)